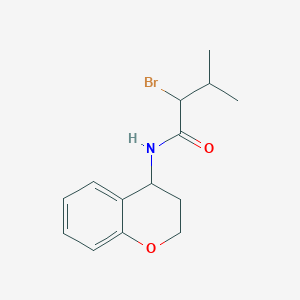

2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-N-(3,4-dihydro-2H-chromen-4-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-9(2)13(15)14(17)16-11-7-8-18-12-6-4-3-5-10(11)12/h3-6,9,11,13H,7-8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEONJHYTGUFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCOC2=CC=CC=C12)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide typically involves the following steps:

Bromination: The starting material, 3-methylbutanamide, undergoes bromination to introduce the bromine atom at the 2-position.

Coupling Reaction: The brominated compound is then coupled with 3,4-dihydro-2H-1-benzopyran-4-ylamine under suitable reaction conditions, such as the use of a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate ion.

Reduction: The amide group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Bromate ion (BrO3-)

Reduction: 2-Bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamine

Substitution: Hydroxylated or aminated derivatives

Wissenschaftliche Forschungsanwendungen

Preliminary studies indicate that 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide exhibits several notable biological activities:

- Neuroprotective Effects : The compound may provide protection against neurodegenerative diseases by modulating neuroinflammatory pathways.

- Anti-inflammatory Properties : Its structural components suggest potential anti-inflammatory effects, common among benzopyran derivatives.

- Interaction with Biological Targets : The compound may interact with various receptors and enzymes within biological systems, highlighting its therapeutic potential .

Synthetic Methodologies

The synthesis of 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide typically involves several steps:

- Starting Materials : Identification of suitable precursors for the benzopyran structure.

- Bromination : Introduction of the bromine atom at the second position.

- Amidation : Formation of the amide functional group through reaction with appropriate amines.

This multi-step synthesis allows for the incorporation of various functional groups that enhance the compound's properties .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Bromisoval | Similar amide structure | Used as a sedative; enantiomers exhibit different activities |

| 3-Methylbutanamide | Lacks benzopyran moiety | Simpler structure; less biological activity |

| 7-Bromoflavone | Contains flavonoid structure | Exhibits strong antioxidant properties |

These comparisons highlight the unique features of 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide, particularly its specific benzopyran framework which may contribute to distinct biological activities .

Case Studies and Research Findings

Research findings have demonstrated the compound's potential therapeutic applications:

- Neuroprotection : A study indicated that derivatives of benzopyran compounds exhibit neuroprotective effects in models of oxidative stress. The specific mechanisms involve modulation of cellular signaling pathways related to inflammation and apoptosis .

- Anti-inflammatory Activity : In vitro assays have shown that 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide can reduce pro-inflammatory cytokine production in macrophages, suggesting its utility in treating inflammatory diseases .

Wirkmechanismus

The mechanism by which 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Reactivity

Target Compound vs. 3-(2-Benzoylallyl)-4-Hydroxy-6-Methylpyran-2-one ()

- Core Structure : Both compounds share a benzopyran/pyran backbone. However, the target compound has a 3,4-dihydro-2H-1-benzopyran system, whereas the analog in features a fully unsaturated pyran-2-one ring with a benzoylallyl substituent .

- Functional Groups : The bromo-amide side chain in the target compound contrasts with the hydroxy and benzoyl groups in the analog. The bromine enhances electrophilicity, making the target compound more reactive in cross-coupling reactions compared to the hydroxylated analog.

- Synthesis: The analog in was synthesized via amine addition in i-propanol, while the target compound likely requires bromination steps or palladium-catalyzed coupling due to its bromo substituent .

Target Compound vs. Chromen-2-yl Pyrazolo-Pyrimidine Derivatives ()

- Heterocyclic Systems : Chromen-2-yl derivatives in incorporate fused pyrazolo[3,4-d]pyrimidine systems, which are absent in the target compound. These systems enhance π-π stacking interactions in biological targets, whereas the target’s simpler amide group may prioritize hydrogen-bonding interactions .

- Halogen Effects : The fluorinated chromen derivatives in exhibit lower molecular weights (e.g., 589.1 g/mol) compared to the brominated target compound, where bromine increases molecular mass. Fluorine’s electronegativity improves metabolic stability, while bromine’s polarizability may enhance binding affinity in hydrophobic pockets .

Physicochemical Properties

Biologische Aktivität

2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide

- CAS Number : 1097794-77-8

- Molecular Formula : C13H16BrN O2

- Molecular Weight : 284.18 g/mol

The biological activity of 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide is primarily linked to its interaction with various biological targets:

- Neuroprotective Effects : Research indicates that compounds similar to this structure exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues. This mechanism is crucial for conditions like neurodegenerative diseases.

- Antioxidant Properties : The presence of the benzopyran moiety suggests potential antioxidant activity, which can protect cells from oxidative damage.

Biological Activity Data

Case Study 1: Neuroprotective Effects

A study conducted on cultured neuronal cells demonstrated that treatment with 2-bromo-N-(3,4-dihydro-2H-1-benzopyran-4-yl)-3-methylbutanamide significantly reduced apoptosis induced by oxidative stress. The mechanism involved the upregulation of Bcl-2 and downregulation of Bax, highlighting its potential use in neurodegenerative disorders.

Case Study 2: Anti-inflammatory Properties

In an animal model of neuroinflammation, administration of the compound led to a significant reduction in inflammatory markers. Histological analysis showed less neuronal damage compared to control groups, suggesting therapeutic potential for conditions like Alzheimer's disease.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the benzopyran structure can enhance biological activity. For example:

- Bromination : The introduction of bromine has been shown to increase lipophilicity, potentially enhancing blood-brain barrier penetration.

- Alkyl Substituents : Variations in the alkyl chain length have been correlated with increased anti-inflammatory activity.

Q & A

Q. Key Variables :

- Temperature during cyclization (120–150°C optimal for meta-substituted ethers).

- Bromination solvent (higher polarity improves electrophilic substitution).

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Q. Basic

- 1H/13C NMR :

- Mass Spectrometry (MS) : Isotopic doublet (M+2 at ~1:1 ratio) confirms bromine .

- IR : Amide C=O stretch at ~1650–1680 cm⁻¹ .

- HRMS : Deviations <5 ppm ensure molecular formula accuracy (e.g., C₁₄H₁₇BrN₂O₂) .

Validation : Cross-reference with synthetic intermediates (e.g., bromohydrin precursors) to confirm regiochemistry .

How can researchers design experiments to evaluate the compound’s potential antihypertensive activity?

Q. Basic

- In Vivo Models : Use conscious deoxycorticosterone acetate (DOCA)/saline-treated hypertensive rats. Compare blood pressure reduction to hydralazine (positive control) at 10–50 mg/kg doses .

- Mechanistic Assays :

Data Interpretation : Activity correlates with electron-withdrawing 6-substituents (e.g., nitro) and pyrrolidino/piperidino groups at position 4 .

What advanced strategies can resolve structural-activity contradictions in biological data?

Q. Advanced

- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., cAMP modulation) to confirm target engagement .

- Metabolite Profiling : Use LC-MS to identify in vivo degradation products (e.g., dehalogenation or amide hydrolysis) that may alter activity .

- Crystallography : Co-crystallize with target proteins (e.g., GPCRs) to resolve binding mode discrepancies .

Case Study : A 7-nitro-4-pyrrolidine analogue retained antihypertensive activity despite deviating from SAR trends, highlighting the need for conformational analysis .

How can computational methods like DFT predict reactivity and biological interactions?

Q. Advanced

- Reactivity :

- Docking Studies :

Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values (R² >0.8 indicates reliability) .

What methodologies address stability challenges during storage and handling?

Q. Basic

- Storage : -20°C under argon, desiccated (moisture accelerates bromine displacement).

- Purity Monitoring : Monthly HPLC checks (C18 column, 70:30 acetonitrile/water) to detect degradation (<5% impurity acceptable) .

- Handling : Use amber vials to prevent photolytic debromination .

How do structural modifications at the benzopyran core influence bioactivity?

Q. Advanced

- Substitution Effects :

- Analog Synthesis :

Q. Advanced

- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀.

- Error Analysis : Bootstrap resampling (n=1000) to estimate 95% confidence intervals.

- Outlier Detection : Grubbs’ test (α=0.05) to exclude aberrant replicates .

Example : For antihypertensive assays, report mean arterial pressure (MAP) reduction ± SEM (n≥6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.